1-Phenethyl-3,7-dihydro-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

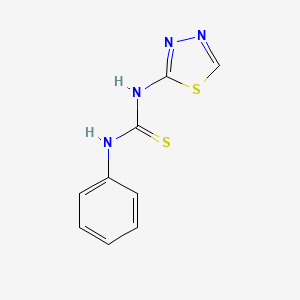

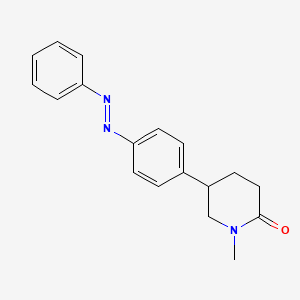

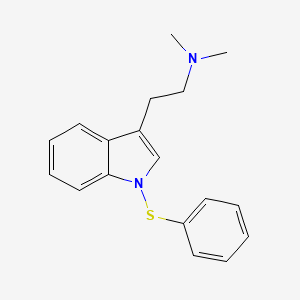

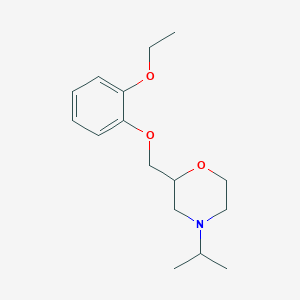

1-Fenetil-3,7-dihidro-purina-2,6-diona es un compuesto químico que pertenece a la familia de las purinas. Se caracteriza estructuralmente por un anillo de purina sustituido con un grupo fenetilo. Este compuesto es de gran interés debido a sus diversas aplicaciones en varios campos, incluyendo química, biología, medicina e industria.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-Fenetil-3,7-dihidro-purina-2,6-diona generalmente implica la reacción de derivados de purina con haluros de fenetilo en condiciones básicas. Un método común incluye el uso de etilato de sodio en etanol, seguido de reflujo con dimetil acetal de N,N-dimetilformamida y posterior reacción con bromuro de fenetilo en presencia de carbonato de potasio .

Métodos de Producción Industrial: La producción industrial de este compuesto a menudo emplea rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas, como la temperatura y la presión, asegura un alto rendimiento y pureza. El producto final se purifica generalmente mediante técnicas de recristalización o cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones: 1-Fenetil-3,7-dihidro-purina-2,6-diona experimenta diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar los correspondientes derivados de purina-2,6-diona.

Reducción: Las reacciones de reducción pueden producir derivados de dihidropurina.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde el grupo fenetilo puede ser reemplazado por otros sustituyentes.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores utilizados con frecuencia.

Sustitución: Reactivos como los haluros de alquilo y las aminas se utilizan en condiciones básicas o ácidas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de purina sustituidos, que pueden utilizarse posteriormente en diferentes aplicaciones.

Aplicaciones Científicas De Investigación

1-Fenetil-3,7-dihidro-purina-2,6-diona tiene una amplia gama de aplicaciones de investigación científica:

Química: Sirve como precursor para la síntesis de otros derivados de purina y se utiliza en el estudio de mecanismos de reacción.

Biología: El compuesto se utiliza en ensayos bioquímicos para estudiar las interacciones enzimáticas y las vías metabólicas.

Industria: El compuesto se utiliza en la producción de productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción de 1-Fenetil-3,7-dihidro-purina-2,6-diona implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Actúa inhibiendo la actividad de enzimas como las sirtuinas, que desempeñan un papel en diversos procesos fisiológicos, incluyendo la inflamación, la diabetes y la neurodegeneración . El compuesto se une al sitio activo de la enzima, evitando la unión del sustrato y la actividad catalítica posterior.

Compuestos Similares:

Cafeína: Un derivado de la metilxantina con propiedades estimulantes.

Teobromina: Otra metilxantina que se encuentra en el cacao, con efectos estimulantes leves.

Singularidad: 1-Fenetil-3,7-dihidro-purina-2,6-diona es singular debido a su sustitución específica de fenetilo, que confiere propiedades químicas y biológicas distintas. A diferencia de otros derivados de purina, exhibe una potente actividad inhibitoria contra ciertas enzimas, lo que lo hace valioso en la investigación terapéutica y el desarrollo de fármacos .

Comparación Con Compuestos Similares

Xanthine: A purine base found in human tissues and fluids, involved in purine degradation.

Caffeine: A methylxanthine derivative with stimulant properties.

Theobromine: Another methylxanthine found in cocoa, with mild stimulant effects.

Uniqueness: 1-Phenethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific phenethyl substitution, which imparts distinct chemical and biological properties. Unlike other purine derivatives, it exhibits potent inhibitory activity against certain enzymes, making it valuable in therapeutic research and drug development .

Propiedades

Fórmula molecular |

C13H12N4O2 |

|---|---|

Peso molecular |

256.26 g/mol |

Nombre IUPAC |

1-(2-phenylethyl)-3,7-dihydropurine-2,6-dione |

InChI |

InChI=1S/C13H12N4O2/c18-12-10-11(15-8-14-10)16-13(19)17(12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)(H,16,19) |

Clave InChI |

WZIAGOQSFXTMAJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CCN2C(=O)C3=C(NC2=O)N=CN3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.